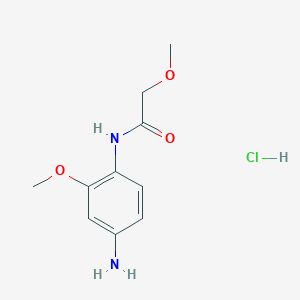

N-(4-Amino-2-methoxyphenyl)-2-methoxyacetamide hydrochloride

Overview

Description

“N-(4-Amino-2-methoxyphenyl)propanamide hydrochloride” is a chemical compound with the CAS Number: 1609407-27-3. It has a molecular weight of 230.69 . The compound is a solid at room temperature .

Molecular Structure Analysis

The Inchi Code for “N-(4-Amino-2-methoxyphenyl)propanamide hydrochloride” is 1S/C10H14N2O2.ClH/c1-3-10 (13)12-8-5-4-7 (11)6-9 (8)14-2;/h4-6H,3,11H2,1-2H3, (H,12,13);1H .Scientific Research Applications

Anthelminthic Applications

N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride, also known as amidantel, has been identified as a potent anthelminthic agent. It demonstrates effectiveness against various parasites, including nematodes, filariae, and cestodes in rodents, and is particularly effective against hookworms and large roundworms in dogs. This compound is well-tolerated in animals and does not exhibit teratogenic effects (Wollweber et al., 1979).

Analgesic Applications

A series of 3-methyl-4-(N-phenyl amido)piperidines, including N-(4-Amino-2-methoxyphenyl)-2-methoxyacetamide hydrochloride derivatives, were synthesized and evaluated for their intravenous analgesic activity. Some compounds in this series displayed remarkable analgesic potency and short duration of action, making them potential candidates for short surgical procedures requiring rapid recovery (Lalinde et al., 1990).

Synthetic Intermediate for Dyes

N-(3-Amino-4-methoxyphenyl)acetamide, a close derivative of this compound, is an important intermediate in the production of azo disperse dyes. It is synthesized through a novel catalytic hydrogenation process that improves selectivity and reduces hydrolyzation of the reactant and product (Zhang Qun-feng, 2008).

Corrosion Inhibition

3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, structurally related to this compound, has shown promising results as a corrosion inhibitor for mild steel in hydrochloric acid medium. It demonstrates high inhibition efficiency and adsorbs on steel surfaces according to Langmuir’s isotherm, indicating its potential in industrial applications (Bentiss et al., 2009).

Stability in Pharmaceutical Formulations

The stability of 4-methoxyphenyl aminoacetate hydrochloride, a related compound, was studied in the context of pharmaceutical formulations. The study revealed that mechanical stress, such as grinding, can disrupt the integrity of associated solvents in solvates, affecting the stability of the drug component (Irwin & Iqbal, 1991).

Safety and Hazards

Properties

IUPAC Name |

N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3.ClH/c1-14-6-10(13)12-8-4-3-7(11)5-9(8)15-2;/h3-5H,6,11H2,1-2H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNFSONICKPNEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=C(C=C(C=C1)N)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R)-1-[(4-chloro-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092061.png)

![(3S)-1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092069.png)

![(3R)-1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine](/img/structure/B3092075.png)

![(3S)-1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine](/img/structure/B3092080.png)

![(3S)-1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-3-amine](/img/structure/B3092093.png)

![(3S)-1-[(2,3-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092103.png)

![(3S)-1-[(3-Fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092107.png)

![(3R)-1-[(2-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092110.png)

![(3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol](/img/structure/B3092137.png)

![N,3-Dimethyl-N-[(Pyridin-3-Yl)methyl]-1,2-Oxazole-5-Carboxamide](/img/structure/B3092139.png)

![{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B3092149.png)